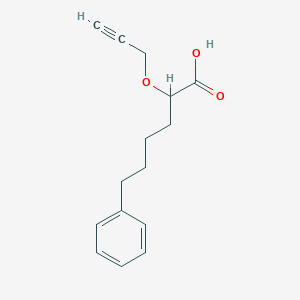
4-Iodo-I(2),I(2)-dimethylbenzenepentadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid typically involves the iodination of a precursor compound. One common method involves the use of a tin precursor and iodine-131, with Chloramine-T as an oxidant. The reaction is carried out at room temperature, yielding the desired product with high radiochemical purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of organic synthesis and radiochemistry are applied to scale up the production. The use of automated synthesis modules and stringent quality control measures ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups, such as phenyl or alkyl groups.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and radiolabeled compounds.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Utilized in radiopharmaceuticals for diagnostic imaging, particularly in myocardial imaging.
Industry: Applied in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid involves its interaction with specific molecular targets. In radiopharmaceutical applications, the compound is metabolized in the body, and the radioactive iodine allows for imaging of metabolic processes. The iodophenyl group plays a crucial role in the compound’s binding affinity and specificity for certain biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-(4-Iodophenyl)pentadecanoic acid: A closely related compound with similar applications in radiopharmaceuticals.
4-Iodophenylacetic acid: Another iodinated compound used in organic synthesis and radiochemistry.
3-(2-Iodophenyl)propionic acid: Utilized in the synthesis of radiolabeled compounds for medical imaging.
Uniqueness
15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is unique due to its specific structural features, such as the dimethylpentadecanoic acid backbone, which imparts distinct chemical and biological properties. Its high radiochemical purity and stability make it particularly valuable in radiopharmaceutical applications .
Eigenschaften
CAS-Nummer |
104426-55-3 |
|---|---|
Molekularformel |
C23H37IO2 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
15-(4-iodophenyl)-3,3-dimethylpentadecanoic acid |
InChI |
InChI=1S/C23H37IO2/c1-23(2,19-22(25)26)18-12-10-8-6-4-3-5-7-9-11-13-20-14-16-21(24)17-15-20/h14-17H,3-13,18-19H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
COJKCRQZSGYQAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




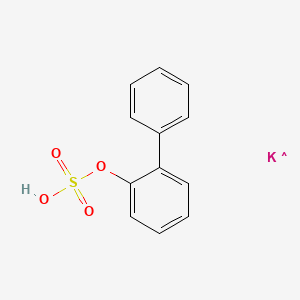

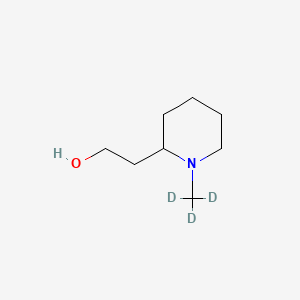


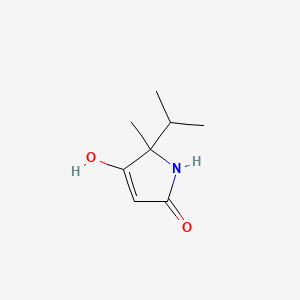

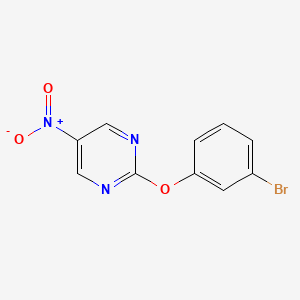
![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
![2-[2-chloro-4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B13837284.png)
